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Introduction to Ginnalin A and Its Natural Sources

Ginnalin A (also known as acertannin or 2,6-di-O-galloyl-1,5-anhydro-D-glucitol) is a digalloyl
gallotannin characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core at the 2 and 6
positions. [1] [2] This unique glucitol-core gallotannin represents a significant bioactive compound found
predominantly in plants of the genus Acer, particularly Acer ginnala Maxim. (Amur maple). [2] The
compound has attracted substantial research interest due to its versatile therapeutic potential, including

demonstrated antioxidant, anti-inflammatory, anti-carcinogenic, and anti-diabetic activities. [1] [2]

Table 1: Fundamental Characteristics of Ginnalin A

Property Description
Systematic Name 2,6-Di-O-galloyl-1,5-anhydro-D-glucitol
Chemical Gallotannin (digalloyl derivative)

Classification

Core Structure 1,5-anhydro-D-glucitol
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Property Description

Molecular Formula Not specified in sources

Molecular Weight Not specified in sources

Primary Natural Acer ginnala Maxim. (leaves, bark, twigs), Acer rubrum L. (buds), Acer
Sources okamotoanum Nakai (leaves, twigs)

Solubility Soluble in methanol, water, aqueous acetone

The distribution of Ginnalin A across various Acer species and plant parts has been quantitatively
documented through multiple isolation studies. Acer ginnala Maxim. represents the most significant source
of this compound, with the leaves containing particularly high concentrations. [1] [2] The bark of Acer
ginnala has also been shown to contain appreciable quantities of this valuable gallotannin. [3] Beyond Acer
ginnala, Ginnalin A has been identified in closely related species, including Acer rubrum L. (red maple)
buds and Acer okamotoanum Nakai, though typically in lower abundances. [2] This distribution pattern
suggests that Ginnalin A may serve as a chemotaxonomic marker for specific sections within the Acer

genus.

Table 2: Natural Occurrence of Ginnalin A in Plant Sources

Plant Source Plant Part Reported Content Extraction Method

Acer ginnala Leaves 80 mg/g fresh weight [2] 80% methanol, room temperature
Acer ginnala Barks Not quantitatively specified 80% acetone

Acer rubrum Buds Not quantitatively specified Hot water extraction

Acer okamotoanum Leaves, twigs Not quantitatively specified Not specified

Extraction, Isolation, and Quantitative Determination
Methods
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Plant Material Collection and Preparation

Proper collection and processing of plant material is fundamental for obtaining high yields of Ginnalin A.
Research studies indicate that leaves of Acer ginnala should be collected during periods of high metabolic
activity, typically in the summer months (August in Jilin Province, China). [4] The plant material must be
properly identified by a qualified botanist, with voucher specimens deposited in herbarium collections for
future reference. [1] [4] Following collection, plant materials should be air-dried away from direct sunlight
to prevent compound degradation, then powdered using appropriate milling equipment to increase surface

area for extraction. [4]

Extraction Protocols

The extraction of Ginnalin A has been successfully accomplished using several solvent systems:

e 80% Methanol Extraction: The most referenced method involves macerating powdered leaves (1
kg) in 80% methanol at room temperature with repeated extraction (typically three times). [1] The
methanol is then removed under vacuum at 45°C to yield a crude extract, which is suspended in
water and filtered through Celite 545 to remove non-polar constituents. [1] This method yielded

approximately 322.5 g of extract from 1 kg of leaves in one study. [1]

e 80% Acetone Extraction: For bark material, 80% acetone has been used in activity-guided isolation
approaches. [3] This method is particularly effective for extracting a broader range of gallotannins

while maintaining the stability of Ginnalin A.

e Sequential Extraction: For comprehensive phytochemical analysis, a sequential extraction
approach using solvents of increasing polarity (petroleum ether, ethyl acetate, n-butanol, and water)
has been employed after initial methanol extraction. [4] This approach allows for fractionation of

compounds based on polarity, simplifying subsequent isolation steps.

Isolation and Purification Techniques

Isolation of Ginnalin A from crude extracts typically employs a multi-step chromatographic approach:
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« Initial Fractionation: The aqueous extract is applied to a Sephadex LH-20 column (2 kg, 10 cm % 80
cm) equilibrated with distilled water and eluted with a water-methanol gradient system. [1] This initial

fractionation typically yields four primary fractions based on TLC monitoring.

e Middle Pressure Liquid Chromatography (MPLC): Subfraction 3 (100.2 g from 1 kg leaves) from
Sephadex LLH-20 chromatography is often subjected to recrystallization, directly yielding acertannin
(Ginnalin A). [1] This method has demonstrated high efficiency, yielding 80 g of Ginnalin A from
100.2 g of subfraction 3. [1]

e Alternative Purification: For smaller quantities or more complex mixtures, Daisogel ODS with
MPLC using a 20-100% methanol gradient has been successfully employed. [1] Additionally, silica gel
column chromatography with chloroform-methanol gradients and subsequent purification by HPLC

on a C18 preparative column has been documented. [4]
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Experimental workflow for Ginnalin A extraction and identification
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Compound Identification and Characterization

Structural elucidation of isolated Ginnalin A employs multiple analytical techniques:

e Thin-Layer Chromatography (TLC): Used for monitoring isolation processes and preliminary
identification. [1] [4] Specific systems include precoated silica gel 60 F254 plates with detection under
UV radiation (254 nm) and by spraying with FeCls, 10% H2SOa4, or anisaldehyde-H2SOa4 followed by
heating. [1]

e Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural characterization is
achieved through 1D (*H/®*C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy. [1] For
Ginnalin A, characteristic 'TH-NMR signals (600 MHz, CD30OD) include 6 3.34 (1H, t, J = 11.1 Hz, H-
1b), 6 4.90 (1H, m, H-2), and 3C-NMR signals (150 MHz, CD30OD) at 6 64.40 (C-6), 69.89 (C-1), and
166.30 (C-7"). [1]

e ESI/MS Analysis: Electrospray ionization mass spectrometry provides molecular weight
confirmation and fragmentation patterns. [4] When combined with TLC bioautography, this technique

allows for rapid screening and identification of antioxidants in complex mixtures.

Quantitative Determination Methods

Spectrophotometric assays are employed for quantitative analysis of Ginnalin A and related gallotannins:

o Total Polyphenol Content: The Folin-Ciocalteu method is widely used to determine total phenolic
content, with Gaocha (a tea made from Acer ginnala tender shoots) containing up to 75.4 mg/g of total

polyphenols in dried extract. [5]

 DPPH Radical Scavenging Assay: This method measures antioxidant activity by monitoring the
decrease in absorbance at 517 nm when compounds react with the stable DPPH radical. [4] The assay
is performed by adding 50 pL of sample solution to 50 pL of 0.3 mM DPPH methanol solution,
incubating for 30 minutes at room temperature, and measuring absorbance. [4] Radical scavenging
activity is calculated as: RSA (%) = [(Ao - A1)/Ao] x 100%, where Ao is the absorbance of the blank

and A1 is the absorbance with antioxidants. [4]
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Quantitative Analysis of Bioactivities

Antioxidant Activities

Ginnalin A demonstrates potent radical scavenging activity against various oxidative species, primarily
attributed to its galloyl moieties which can donate hydrogen atoms to stabilize free radicals. [1] [4] [2]

Multiple studies have quantified these effects using standardized assays:

Table 3: Antioxidant Activity of Ginnalin A and Related Compounds

Reference

C d A T ICso Val Stud
ompoun ssay Type so Value Standard udy

Ginnalin A DPPH radical "Significantly Not specified [2]
scavenging low"

Ginnalin A NBT/superoxide "Significantly Not specified [2]
scavenging low"

Quercetin-3-0-(2"-galloyl)-a-L- DPPH radical 2.83 pg/mL Vitamin C [4]

rhamnopyranoside scavenging

Quercetin-3-0-a-L-(2"-galloyl)- DPPH radical 2.34 pg/mL Vitamin C [4]

arabinopyranoside scavenging

Gallic acid DPPH radical 1.86 pg/mL Vitamin C [4]
scavenging

The strong antioxidant capacity of Ginnalin A has been further demonstrated in cellular models, where it
functioned as an indirect reactive oxygen species (ROS) scavenger by activating the Nrf2 pathway in SH-
SYS5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with
Ginnalin A, Nrf2 dissociated from the Keap1-Nrf2 complex and translocated into the nucleus, resulting in
upregulation of antioxidant enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme
oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, with concomitant

elevation of glutathione concentration. [2]
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Anti-inflammatory Effects

Ginnalin A and related galloyl derivatives exhibit significant anti-inflammatory activity, particularly

through inhibition of pro-inflammatory mediators:

e Nitric Oxide Inhibition: Compounds 5 (maplexin E) and 7 (kaempferol-3-O-(2"-galloyl)-a-L-
rhamnopyranoside) from Acer ginnala showed particularly strong inhibitory activities against nitric

oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. [1]

e Cytokine Modulation: In spontaneously hypertensive rats, Gaocha extract (containing Ginnalin A
and related compounds) significantly lowered serum IL-6 and TNF-a levels compared to model
controls. [5] This cytokine modulation represents a key mechanism for the observed anti-inflammatory

effects.

e COX-2 and iNOS Suppression: The 80% methanol extract of Acer ginnala leaves and its main
component, quercetin 3-O-(2"-galloyl)-a-L-rhamnopyranoside, significantly suppressed both COX-2

and iNOS protein levels and their mRNA expressions in mouse skin tissues. [6]

Anti-diabetic Activity

The anti-diabetic potential of Acer ginnala extract rich in Ginnalin A has been demonstrated in animal

models of diabetes:

e Hyperglycemia Improvement: Oral administration of Acer ginnala extract (500 mg/kg b.w.)

improved symptoms of hyperglycemia in a rat model of streptozotocin-induced diabetes. [1]

o Hepatoprotective Effects: The extract also blunted the increases in serum GOT/GPT levels in diabetic

rats, suggesting protective effects on liver function. [1]

e Enzyme Inhibition: Previous studies have reported that Acer ginnala extract inhibits rat lens aldose
reductase and the formation of advanced glycation end products, both of which are implicated in

diabetic complications. [1]

Anti-carcinogenic Potential
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Emerging research indicates that Ginnalin A possesses significant anti-carcinogenic properties through

multiple mechanisms:

o Apoptosis Induction: Ginnalin A promotes apoptosis in cancer cells by enhancing the release of

cytochrome c from mitochondria, leading to activation of apoptotic effector proteases. [2]

¢ Cell Cycle Arrest: The compound influences key regulators of the cell cycle, including modulation of

cyclin-dependent kinases and proliferating cell nuclear antigen. [2]

e Oxidative Stress Modulation: Through its effects on the Nrf2 pathway and glutathione synthesis,
Ginnalin A modulates oxidative stress in cancerous cells, potentially enhancing susceptibility to

apoptosis. [2]
Therapeutic Mechanisms and Signaling Pathways

Anti-cancer Mechanisms

Ginnalin A exerts its anti-carcinogenic effects through multi-faceted mechanisms targeting various stages

of cancer development and progression:
Anti-cancer mechanisms of Ginnalin A targeting multiple pathways

The apoptotic pathway induced by Ginnalin A involves both intrinsic and extrinsic mechanisms. The
compound enhances the release of cytochrome c from mitochondria, which activates caspase cascades
leading to apoptotic cell death. [2] Simultaneously, Ginnalin A modulates the expression of Bcl-2 family
proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2. [2] Additionally, the compound

influences death receptor pathways including Fas and caspase-8 activation. [2]

Neuroprotective Mechanisms

In neuronal models, Ginnalin A demonstrates protective effects against oxidative stress-induced damage:
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Neuroprotective pathway of Ginnalin A through Nrf2 activation

The neuroprotective mechanism of Ginnalin A involves both direct and indirect antioxidant effects. As an
indirect ROS scavenger, Ginnalin A activates the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed
to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with Ginnalin A, Nrf2 dissociates from the
Keap1-Nrf2 complex and translocates into the nucleus, where it binds to the Antioxidant Response Element
(ARE). [2] This binding upregulates various cytoprotective enzymes including NAD(P)H quinone
oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC)

subunit, resulting in elevated glutathione concentrations and enhanced cellular antioxidant capacity. [2]

Cardiovascular Protective Mechanisms

In cardiovascular applications, particularly hypertension, Ginnalin A (as a component of Gaocha extract)

demonstrates multiple beneficial effects:
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e Blood Pressure Reduction: Gaocha extract administration significantly lowered tail artery systolic

blood pressure in spontaneously hypertensive rats compared to model controls. [5]

e Vasoregulatory Effects: Post-treatment abdominal aorta blood samples showed that serum PGIz,
angiotensin II, endothelin, and NO levels in Gaocha-treated groups were significantly higher than in

the model group. [5]

¢ Anti-inflammatory Action: The serum IL-6 and TNF-« levels were significantly lower in Gaocha-

treated groups than in the model group, indicating reduced inflammatory status. [5]

e Organ Protection: Histomorphological examination of the heart and kidney showed that Gaocha

extract had a protective effect on these organs in hypertensive models. [5]

Conclusion and Research Perspectives

Ginnalin A represents a promising gallotannin compound with demonstrated multi-target biological
activities and therapeutic potential. The compound can be efficiently extracted and isolated from Acer
ginnala using established chromatographic methods, with the leaves serving as the richest source. [1] [2] The
comprehensive bioactivity profile of Ginnalin A, including its antioxidant, anti-inflammatory, anti-
diabetic, and anti-carcinogenic effects, supports its further investigation as a lead compound for

pharmaceutical development. [1] [2]

Significant research gaps remain that warrant further investigation. The biosynthetic pathway of Ginnalin
A, while postulated, requires full elucidation, particularly the specific enzymes involved in the galloylation
steps. [2] Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion of
Ginnalin A are notably lacking in the current literature. Additionally, while in vitro and animal studies show
promise, well-designed clinical trials are necessary to establish efficacy and safety in human subjects.
Finally, research into structure-activity relationships and structural analogs may enhance our

understanding of the compound's therapeutic potential and possibly lead to more potent derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 12/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5352893/
https://www.explorationpub.com/Journals/etat/Article/1002129
https://www.koreascience.kr/article/JAKO201028455276340.page
https://pmc.ncbi.nlm.nih.gov/articles/PMC6706724/
https://maxapress.com/article/doi/10.48130/bpr-0024-0004
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1264951
https://www.smolecule.com/products/b618232#ginnalin-a-natural-sources-acer-ginnala
https://www.smolecule.com/products/b618232#ginnalin-a-natural-sources-acer-ginnala
https://www.smolecule.com/products/b618232#ginnalin-a-natural-sources-acer-ginnala
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s618232?utm_src=pdf-bulk
https://www.smolecule.com/products/s618232?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 13/13 Tech Support


https://www.smolecule.com/products/s618232?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

